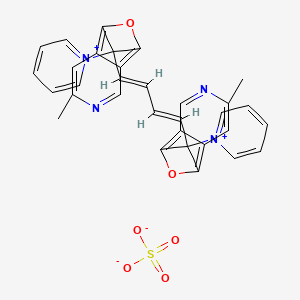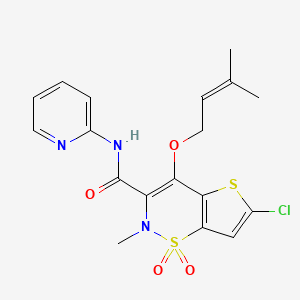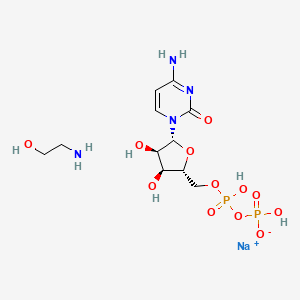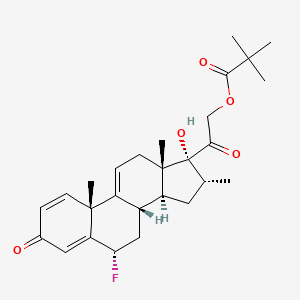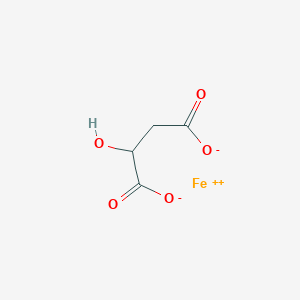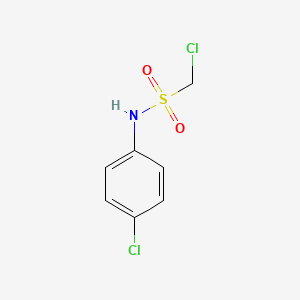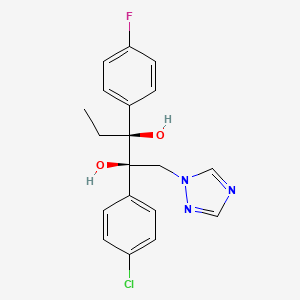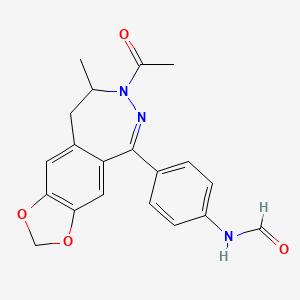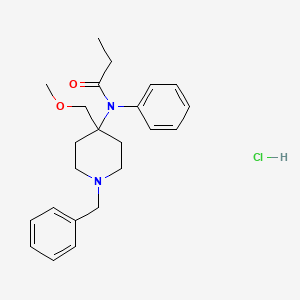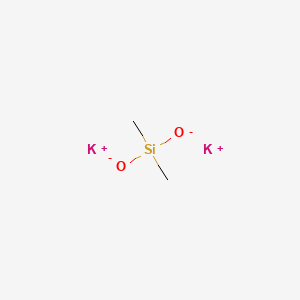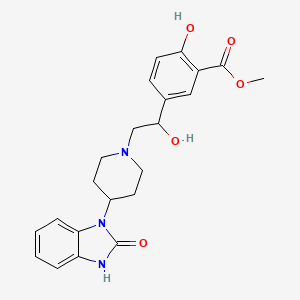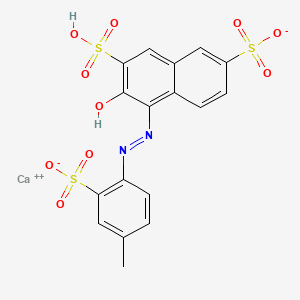![molecular formula C23H36N2O8S B12707163 3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 120466-51-5](/img/structure/B12707163.png)
3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic compound that features a bicyclo[3.3.1]nonane core. This structure is notable for its rigidity and unique spatial arrangement, which can impart interesting chemical and biological properties. The compound is of interest in various fields, including synthetic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane typically involves multistep organic synthesis. One common approach is the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method allows for the formation of the bicyclo[3.3.1]nonane core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Industry: Utilized in the development of new materials with unique mechanical or chemical properties.
Mécanisme D'action
The mechanism of action of 3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. For instance, derivatives of 3,7-diazabicyclo[3.3.1]nonane have been studied as positive allosteric modulators of AMPA receptors . These compounds enhance the activity of AMPA receptors by binding to allosteric sites, thereby modulating synaptic transmission and cognitive functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.3.0]nonane: Another bicyclic compound with a different ring structure.
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions.
Uniqueness
3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane is unique due to its specific substitution pattern and the presence of both benzenesulfonyl and diazabicyclo[3.3.1]nonane moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
120466-51-5 |
|---|---|
Formule moléculaire |
C23H36N2O8S |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C19H30N2O2S.C4H6O6/c1-4-5-11-20-12-16-14-21(15-17(13-20)19(16,2)3)24(22,23)18-9-7-6-8-10-18;5-1(3(7)8)2(6)4(9)10/h6-10,16-17H,4-5,11-15H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
SQJGYKZYXPYIKN-LREBCSMRSA-N |
SMILES isomérique |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


